molecular formula C12H14N2O2 B5313576 N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide

N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B5313576
M. Wt: 218.25 g/mol
InChI Key: FZNIIIKIQHRDOB-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide, also known as CMMP, is a chemical compound with the molecular formula C12H14N2O2. It is a white solid and has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide involves the inhibition of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition leads to an increase in insulin sensitivity. N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide binds to the active site of PTP1B and inhibits its activity, resulting in an increase in insulin sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide are related to its inhibition of PTP1B. In animal studies, N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide has been shown to increase insulin sensitivity, leading to a decrease in blood glucose levels. It has also been shown to improve glucose tolerance and insulin secretion in diabetic animals.

Advantages and Limitations for Lab Experiments

One advantage of using N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide in lab experiments is its specificity for PTP1B. It does not inhibit other protein tyrosine phosphatases, making it a useful tool for studying the role of PTP1B in insulin signaling. One limitation of using N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide. One area of research is the development of more potent and selective inhibitors of PTP1B. Another area of research is the investigation of the effects of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide on other signaling pathways in addition to insulin signaling. Additionally, the potential therapeutic applications of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide for the treatment of type 2 diabetes and other metabolic disorders should be explored further.
Conclusion:
In conclusion, N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide is a promising compound for scientific research due to its potential applications in the study of insulin signaling and its inhibition of PTP1B. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. Further research on N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide and its potential therapeutic applications is necessary to fully understand its potential in the field of scientific research.

Synthesis Methods

The synthesis method of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide involves the reaction of 3-(4-methoxyphenyl)propanoic acid with cyanogen bromide in the presence of triethylamine. This reaction results in the formation of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide as a white solid. The yield of this reaction is approximately 70% and the purity of the compound can be increased through recrystallization.

Scientific Research Applications

N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide has been studied for its potential applications in scientific research. It is known to inhibit the activity of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. This inhibition can lead to an increase in insulin sensitivity, making N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide a potential treatment for type 2 diabetes.

properties

IUPAC Name

N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-11-5-2-10(3-6-11)4-7-12(15)14-9-8-13/h2-3,5-6H,4,7,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNIIIKIQHRDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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